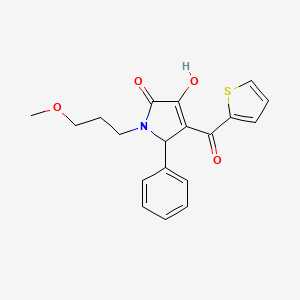

3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Description

3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a synthetic pyrrolin-2-one derivative characterized by a hydroxyl group at position 3, a 3-methoxypropyl chain at position 1, a phenyl group at position 5, and a 2-thienylcarbonyl substituent at position 3.

Properties

IUPAC Name |

4-hydroxy-1-(3-methoxypropyl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-24-11-6-10-20-16(13-7-3-2-4-8-13)15(18(22)19(20)23)17(21)14-9-5-12-25-14/h2-5,7-9,12,16,22H,6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHKZVWDEHCSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a thienylcarbonyl compound with a pyrrolinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity. Biocatalytic systems, including whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules in industrial fields . This method is environmentally friendly and can be conducted under mild conditions, reducing the risk of racemization and other side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

Industry: It is used in the production of high-value chemicals and drug intermediates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 3-hydroxy-pyrrolin-2-one derivatives, highlighting structural variations and their impact on physical and synthetic properties:

Key Observations:

Position 1 Substituent :

- The 3-methoxypropyl group (as in the target compound and analogs) likely enhances solubility in polar solvents compared to shorter chains (e.g., 2-hydroxypropyl in Compounds 38 and 40) due to increased ether oxygen content and chain flexibility .

Position 4 Acyl Group: Electron-withdrawing groups (e.g., 3-methoxybenzoyl in Compound 40) correlate with higher melting points (227–229°C vs. 221–223°C for 3-methylbenzoyl in Compound 38), suggesting stronger intermolecular interactions .

Position 5 Substituent: Bulky groups (e.g., 4-isopropylphenyl in Compounds 38/40) reduce synthetic yields (12–17%) compared to smaller substituents, likely due to steric hindrance during cyclization .

Synthetic Challenges: Lower yields in Compound 40 (12%) versus Compound 38 (17%) suggest that methoxy groups at position 4 may complicate reaction kinetics or purification .

Research Findings and Trends

- Structure-Activity Relationship (SAR): Substitutions at position 4 are critical for modulating biological activity. For example, benzoyl derivatives (Compounds 38/40) have been explored as kinase inhibitors, while dihydrobenzofuranoyl analogs () may target inflammatory pathways .

Thermal Stability :

Higher melting points in methoxy-substituted analogs (e.g., Compound 40) suggest enhanced crystallinity, which may improve shelf stability compared to methyl-substituted derivatives .Computational Predictions : The target compound’s calculated molecular weight (~409.4 g/mol) and logP (~3.2) align with Lipinski’s rules for drug-likeness, though experimental validation is needed .

Biological Activity

3-Hydroxy-1-(3-methoxypropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antioxidant properties. This article synthesizes available research findings, case studies, and experimental results to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅NO₃S, with a molecular weight of approximately 285.35 g/mol. The compound features a pyrrolinone core structure, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that compounds bearing the pyrrolinone structure can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. A study demonstrated that derivatives of 3-hydroxy-3-pyrrolin-2-one displayed mPGES-1 inhibitory activity in the low micromolar range, suggesting their potential as anti-inflammatory agents .

2. Anticancer Properties

Several studies have explored the anticancer potential of related pyrrolinone compounds. For instance, compounds derived from the 3-hydroxy-3-pyrrolin-2-one framework exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HEK 293 (human embryonic kidney) cells. The IC₅₀ values ranged from 1.2 to 5.3 µM, indicating potent activity .

Table 1: Anticancer Activity of Pyrrolinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HEK 293 | 5.3 |

| Compound C | Other | 1.2 - 5.3 |

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. In vitro studies have shown that certain derivatives of pyrrolinones exhibit enhanced antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The antioxidative effects were confirmed through multiple assays, demonstrating the compound's capacity to scavenge free radicals effectively .

Case Study: Inhibition of Cancer Cell Proliferation

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 cells. The study found that treatment with this compound led to a significant reduction in cell viability, as measured by MTT assays, with an IC₅₀ value of approximately 4 µM.

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound compared to traditional antioxidants. Using DPPH and ABTS radical scavenging assays, it was observed that the compound displayed superior antioxidant activity, significantly reducing oxidative stress markers in cultured cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.